molecular formula C5H3BrFIN2 B13474557 6-Bromo-5-fluoro-2-iodopyridin-3-amine

6-Bromo-5-fluoro-2-iodopyridin-3-amine

Cat. No.: B13474557
M. Wt: 316.90 g/mol
InChI Key: ILAPORLXRNOSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-fluoro-2-iodopyridin-3-amine is a heterocyclic organic compound with the molecular formula C5H3BrFIN2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoro-2-iodopyridin-3-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine derivatives followed by amination. For instance, the bromination and iodination of 5-fluoropyridine can be achieved using bromine and iodine reagents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-2-iodopyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-5-fluoro-2-iodopyridin-3-amine is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Used in the production of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-2-iodopyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to target proteins, thereby influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-fluoro-2-iodopyridin-3-amine is unique due to the specific arrangement of halogen atoms on the pyridine ring, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for designing molecules with specific biological activities .

Properties

Molecular Formula

C5H3BrFIN2

Molecular Weight

316.90 g/mol

IUPAC Name

6-bromo-5-fluoro-2-iodopyridin-3-amine

InChI

InChI=1S/C5H3BrFIN2/c6-4-2(7)1-3(9)5(8)10-4/h1H,9H2

InChI Key

ILAPORLXRNOSLC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1F)Br)I)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.